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Compound of Interest

Compound Name: C25H30FN3O4

Cat. No.: B12623442 Get Quote

Spectroscopic Data for C25H30FN3O4: A
Technical Guide
For Immediate Release

This whitepaper provides a comprehensive overview of the spectroscopic data for the

compound with the molecular formula C25H30FN3O4. The target audience for this document

includes researchers, scientists, and professionals in the field of drug development. This guide

presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

The specific compound analyzed in this guide is 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-

ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide. As of the time of this publication,

experimental spectroscopic data for this compound is not widely available in the public domain.

Therefore, the data presented herein is predicted based on the known chemical structure,

providing a valuable reference for researchers working with this or structurally similar

molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for C25H30FN3O4. These

predictions are generated using computational models and are intended to provide a baseline

for experimental verification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-7.9 m 2H
Aromatic CH

(Fluorophenyl)

~7.1-7.2 m 2H
Aromatic CH

(Fluorophenyl)

~7.0 s 1H
Aromatic CH

(Benzofuran)

~6.8 s 1H
Aromatic CH

(Benzofuran)

~6.2 br s 1H NH (Amide)

~4.5-4.6 sept 1H CH (Isopropyl)

~3.7-3.8 t 4H CH₂ (Morpholine)

~3.2 t 2H CH₂ (Ethylamino)

~3.0 d 3H CH₃ (N-methyl)

~2.8 t 2H CH₂ (Ethylamino)

~2.5-2.6 t 4H CH₂ (Morpholine)

~1.4 d 6H CH₃ (Isopropyl)

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
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Chemical Shift (δ) ppm Assignment

~165 C=O (Amide)

~163 (d, J ≈ 250 Hz) C-F (Fluorophenyl)

~155 C (Benzofuran)

~148 C (Benzofuran)

~145 C (Benzofuran)

~140 C (Benzofuran)

~130 (d, J ≈ 8 Hz) CH (Fluorophenyl)

~128 C (Fluorophenyl)

~118 C (Benzofuran)

~115 (d, J ≈ 22 Hz) CH (Fluorophenyl)

~110 C (Benzofuran)

~100 CH (Benzofuran)

~95 CH (Benzofuran)

~72 CH (Isopropyl)

~67 CH₂ (Morpholine)

~55 CH₂ (Ethylamino)

~54 CH₂ (Morpholine)

~45 CH₂ (Ethylamino)

~27 CH₃ (N-methyl)

~22 CH₃ (Isopropyl)

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3350 Medium
N-H Stretch (Secondary

Amine/Amide)

~3050 Medium Aromatic C-H Stretch

~2950 Strong Aliphatic C-H Stretch

~1640 Strong C=O Stretch (Amide)

~1600, ~1500 Medium-Strong Aromatic C=C Stretch

~1250 Strong C-O Stretch (Aryl Ether)

~1220 Strong C-F Stretch

~1120 Strong
C-O-C Stretch

(Ether/Morpholine)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C25H30FN3O4

Monoisotopic Mass 455.22205 Da[1]

Predicted M+H⁺ 456.22933

Key Fragmentation Pathways

- Loss of the morpholinoethyl side chain.-

Cleavage of the amide bond.- Fragmentation of

the benzofuran core.

Experimental Protocols
The following sections detail the standard operating procedures for obtaining the spectroscopic

data outlined above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Solvent and Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal

standard (0 ppm).

Data Acquisition for ¹H NMR:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans for a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

Switch the probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to

achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase the spectra and reference them to the TMS signal.

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

Identify the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Place a small amount of the solid compound directly onto the ATR

crystal.

Background Spectrum: Record a background spectrum of the empty ATR crystal.

Sample Spectrum:

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands and correlate them to specific functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass range to scan from m/z 100 to 1000.

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to

maximize the signal of the parent ion.

Tandem MS (MS/MS) for Fragmentation:

Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.

Apply collision-induced dissociation (CID) to fragment the precursor ion and record the

resulting fragment ions.

Data Analysis:

Determine the accurate mass of the molecular ion and compare it to the calculated mass

for the molecular formula.

Analyze the fragmentation pattern from the MS/MS spectrum to gain structural

information.

Visualized Workflows
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The following diagrams illustrate the general experimental workflows for the spectroscopic

techniques described.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg
in 0.7 mL CDCl3 Acquire 1H Spectrum

Insert into
Spectrometer Acquire 13C Spectrum Fourier Transform

& Phasing
Peak Analysis &

Assignment

Sample Preparation Data Acquisition Data Analysis

Place solid sample
on ATR crystal

Record Background
Spectrum

Record Sample
Spectrum

Identify Absorption
Bands

Sample Preparation Data Acquisition Data Analysis

Prepare dilute solution
(e.g., in Methanol)

Infuse into
ESI source Acquire Full Scan MS Acquire MS/MS Determine Accurate Mass

& Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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